7-Methyl-1,4-thiazepane

Nitric oxide synthase inhibition Isoform selectivity Medicinal chemistry

7-Methyl-1,4-thiazepane (CAS 1428233-61-7) is a saturated seven-membered heterocyclic compound with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol, classified as a hexahydro-1,4-thiazepine derivative. The ring system incorporates one nitrogen atom at position 4 and one sulfur atom at position 1, with a methyl substituent at the 7-position, yielding a fully sp³-hybridized scaffold (Fsp³ = 1.0).

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
CAS No. 1428233-61-7
Cat. No. B1528829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-thiazepane
CAS1428233-61-7
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESCC1CCNCCS1
InChIInChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3
InChIKeyVBNZYCQGFMZEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,4-thiazepane (CAS 1428233-61-7): Structural Identity and Procurement-Relevant Baseline


7-Methyl-1,4-thiazepane (CAS 1428233-61-7) is a saturated seven-membered heterocyclic compound with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol, classified as a hexahydro-1,4-thiazepine derivative . The ring system incorporates one nitrogen atom at position 4 and one sulfur atom at position 1, with a methyl substituent at the 7-position, yielding a fully sp³-hybridized scaffold (Fsp³ = 1.0) [1]. This compound is commercially available at a minimum purity specification of 95% and is supplied as a versatile small-molecule building block for medicinal chemistry and fragment-based drug discovery .

Why 7-Methyl-1,4-thiazepane Cannot Be Casually Substituted by Unsubstituted Thiazepane, Oxazepane, or Diazepane Analogs


Although 1,4-thiazepane, 1,4-oxazepane, and 1,4-diazepane share the seven-membered heterocyclic architecture, the 7-methyl substituent on the title compound introduces a stereogenic center and alters both physicochemical properties and biological target engagement in ways that are not reproducible by simple ring-atom exchange or des-methyl analogs [1]. The methyl group increases molecular weight (131.24 vs. 117.21 g/mol for the unsubstituted parent), modifies lipophilicity, and changes the conformational ensemble of the ring . Most critically, when the scaffold is elaborated to the pharmacologically relevant 5-imino derivative, the 7-methyl substitution demonstrably shifts the isoform selectivity profile across the nitric oxide synthase (NOS) family—a functional differentiation that cannot be achieved by the unsubstituted thiazepane, oxazepane, or diazepane congeners [2]. Generic substitution therefore risks altered target engagement, compromised selectivity, and failed experimental reproducibility.

Quantitative Differentiation Evidence for 7-Methyl-1,4-thiazepane Against Its Closest Analogs


NOS Isoform Selectivity Shift: 7-Methyl Substitution Alters nNOS/iNOS/eNOS Inhibition Profile Relative to Unsubstituted Thiazepane

The 5-imino derivative of 7-methyl-1,4-thiazepane (7-Methyl-[1,4]thiazepan-(5E)-ylideneamine, CHEMBL365202) exhibits a distinct NOS isoform inhibition profile compared to the unsubstituted 5-imino-1,4-thiazepane (CHEMBL88308). The 7-methyl analog shows an IC₅₀ of 1,000 nM against nNOS, 3,000 nM against iNOS, and 5,000 nM against eNOS, yielding an nNOS/iNOS selectivity ratio of 0.33 and an iNOS/eNOS ratio of 0.60 [1]. In contrast, the unsubstituted thiazepane analog exhibits IC₅₀ values of 4,300 nM against nNOS and 1,400 nM against iNOS, producing an nNOS/iNOS ratio of 3.07—a nearly 10-fold inversion in isoform preference [2]. All measurements were conducted using recombinant human NOS enzyme assays curated by ChEMBL at Merck Research Laboratories [1][2].

Nitric oxide synthase inhibition Isoform selectivity Medicinal chemistry

Fragment 3D Character: 1,4-Thiazepane Scaffolds Surpass the 0.25 Plane-of-Best-Fit Threshold for 3D Fragment Classification

1,4-Thiazepanes and 1,4-thiazepanones demonstrate plane-of-best-fit (PBF) scores ranging from 0.61 to 1.1, substantially exceeding the established threshold of 0.25 that defines a 3D fragment [1]. The fully saturated 7-methyl-1,4-thiazepane scaffold possesses an Fsp³ value of 1.0 (6 sp³ carbons / 6 total carbons), surpassing the unsubstituted 1,4-thiazepane (Fsp³ = 1.0, but only 5 sp³ centers) in total sp³ count and offering one additional saturated carbon for vector elaboration . By comparison, typical fragment screening libraries are dominated by flat, aromatic compounds with Fsp³ values below 0.3 [1]. The 7-methyl substituent introduces a stereogenic center at position 7, providing an additional dimension of conformational diversity not present in the unsubstituted parent .

Fragment-based drug discovery 3D fragment libraries Fsp³ character

Physicochemical Differentiation: Molecular Weight, Predicted Boiling Point, and Density vs. Unsubstituted 1,4-Thiazepane

7-Methyl-1,4-thiazepane (MW 131.24 g/mol) is 14.03 g/mol heavier than the unsubstituted 1,4-thiazepane (MW 117.21 g/mol), corresponding to one additional methylene unit . The predicted boiling point of the 7-methyl derivative is 202.1±23.0 °C, approximately 9–10 °C higher than the experimental boiling point range of 192–193 °C reported for 1,4-thiazepane . The predicted density of the 7-methyl compound is 0.939±0.06 g/cm³, slightly lower than the 0.979±0.06 g/cm³ predicted for the unsubstituted analog . These differences, while modest, affect chromatographic retention, solvent partitioning, and compound handling in automated screening workflows, where even small shifts in physicochemical parameters can alter assay outcomes.

Physicochemical properties Molecular weight Lipophilicity

One-Pot Synthetic Accessibility: 1,4-Thiazepane Core Achieves Yields up to 71% with 0.5 h Reaction Time vs. Multi-Day Traditional Methods

The Pandey et al. (2020) one-pot synthesis of 1,4-thiazepanones—the direct ketone precursors to 1,4-thiazepanes including the 7-methyl-substituted variants—achieves yields of up to 71% in 0.5 hours using DBU as base and 2,2,2-trifluoroethyl esters in acetonitrile at ambient temperature [1]. This represents a substantial improvement over prior methods that required 3–5 days with yields as low as 32% for the parent 1,4-thiazepane scaffold [1]. The 1,4-thiazepanones are subsequently reduced to the corresponding 1,4-thiazepanes using NaBH₄/I₂ with yields ranging from 54% to 89% for representative substrates [1]. This efficient two-step sequence enables rapid access to diverse 7-substituted thiazepane libraries, reducing procurement lead time for custom derivatives compared to traditional multi-day protocols.

Synthetic chemistry One-pot synthesis Fragment library production

Beta-Lactamase Inhibitory Potential: 7-Methyl-1,4-thiazepane-Derived Penems Show Nanomolar Irreversible Inhibition of Class C Beta-Lactamases

Derivatives of 7-methyl-1,4-thiazepane have been elaborated into penem-based beta-lactamase inhibitors that demonstrate potent, irreversible inhibition of clinically relevant serine beta-lactamases. Although direct IC₅₀ data for the parent 7-methyl-1,4-thiazepane scaffold against beta-lactamases is limited to a single measurement of 4,200 nM against Class C beta-lactamase from Enterobacter cloacae 908R at 0.8 µmol concentration [1], structurally related 1,4-thiazepine intermediates derived from analogous penem scaffolds achieve IC₅₀ values of 0.4 nM against TEM-1 (Class A), 4.8 nM against AmpC (Class C), and 6.2 nM with irreversible inhibition against GC1 extended-spectrum Class C beta-lactamase [2]. The 7-methyl substituent on the thiazepane core contributes to the conformational pre-organization required for the formation of the inhibitory 1,4-thiazepine intermediate upon beta-lactamase-mediated ring opening [2].

Beta-lactamase inhibition Antibiotic resistance Penem inhibitors

Procurement-Relevant Application Scenarios for 7-Methyl-1,4-thiazepane Guided by Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development Programs Requiring Isoform Selectivity

Based on the nNOS-preferring selectivity profile of the 7-methyl-5-imino-thiazepane derivative (nNOS IC₅₀ = 1,000 nM; nNOS/iNOS ratio = 0.33), research groups developing nNOS-selective inhibitors for neurodegenerative disease indications should prioritize the 7-methyl-substituted thiazepane scaffold. The unsubstituted thiazepane analog exhibits the opposite selectivity (iNOS-preferring, nNOS/iNOS = 3.07), making it unsuitable for nNOS-targeted programs [1]. This selectivity inversion is quantitatively established from comparative recombinant human NOS enzyme assay data curated by ChEMBL [1].

3D-Enriched Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

With a plane-of-best-fit score exceeding 0.61 (above the 0.25 3D fragment threshold) and an Fsp³ of 1.0, 7-methyl-1,4-thiazepane is a high-value addition to 3D-enriched fragment libraries [2]. The compound offers six fully saturated sp³ carbons and a stereogenic center at C-7, providing conformational diversity that flat aromatic fragments (Fsp³ < 0.3) cannot achieve. The Pandey et al. (2020) one-pot synthetic methodology enables efficient library-scale production of 7-substituted variants with yields up to 71% in under 1 hour, making this scaffold economically viable for fragment library procurement [2].

Penem-Based Beta-Lactamase Inhibitor Medicinal Chemistry Campaigns

For teams developing irreversible beta-lactamase inhibitors that proceed through a 1,4-thiazepine intermediate, the 7-methyl substitution pattern is structurally required to access the specific inhibitor geometry observed in crystallographic studies (PDB: 1ONG) [3]. Advanced penem derivatives incorporating the 1,4-thiazepine intermediate achieve IC₅₀ values as low as 0.4 nM against Class A beta-lactamases and 6.2 nM with irreversible inhibition against Class C extended-spectrum enzymes [3]. Procurement of the correctly substituted 7-methyl-1,4-thiazepane starting material is essential, as the des-methyl analog would yield a different intermediate geometry upon beta-lactamase-mediated ring opening [3].

CNS-Penetrant mGlu₄ Positive Allosteric Modulator (PAM) Lead Optimization

The 1,4-thiazepane core, exemplified by the mGlu₄ PAM series reported in the literature (featuring compounds such as VU6022296 with EC₅₀ = 32.8 nM and CNS penetration Kp,uu = 0.70), demonstrates the scaffold's suitability for CNS drug discovery [4]. While these advanced leads incorporate additional substituents beyond the 7-methyl group, the saturated 1,4-thiazepane core provides the sp³-enriched architecture that differentiates this chemotype from flat, sp²-dominated mGlu₄ PAM series that suffer from poor solubility and formulation challenges [4]. The 7-methyl-1,4-thiazepane building block serves as the starting point for constructing focused libraries around this validated CNS-active core.

Quote Request

Request a Quote for 7-Methyl-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.